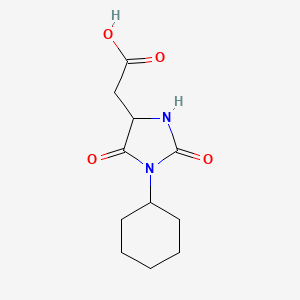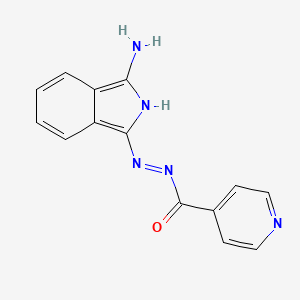
N-(3-chloro-4-methoxybenzyl)formamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Crystal Structure Analysis
N-(3-chloro-4-methoxybenzyl)formamide and its derivatives have been studied for their synthesis and crystal structure analysis. For instance, Baillargeon et al. (2018) synthesized Vanillylformamide (a related compound) and analyzed its crystal structure, demonstrating its potential in crystallography and materials science (Baillargeon et al., 2018).
Application in Organic Synthesis
These compounds are also significant in the field of organic synthesis. For example, Calvez et al. (1998) explored the use of N-methoxy-N-methylamide derived from methylpyroglutamate in the synthesis of piperidines, highlighting the utility of such compounds in synthesizing complex organic structures (Calvez, Chiaroni, & Langlois, 1998).
Catalytic Asymmetric Synthesis
Formamide derivatives, including those similar to N-(3-chloro-4-methoxybenzyl)formamide, have been utilized in catalytic asymmetric synthesis. For instance, Iseki et al. (1998) reported the use of chiral formamides in Lewis base catalysis for asymmetric synthesis, indicating their significance in producing chiral compounds (Iseki, Mizuno, Kuroki, & Kobayashi, 1998).
Microwave-Promoted Synthesis
The compound has been used in microwave-assisted synthetic methods. Rabiei and Naeimi (2016) described a total synthesis route for N-(α-hydroxybenzyl)formamides using microwave irradiation, showcasing an efficient synthesis approach (Rabiei & Naeimi, 2016).
Antimicrobial Agent Synthesis
N-(3-chloro-4-methoxybenzyl)formamide derivatives have been explored for their potential as antimicrobial agents. Nengroo et al. (2021) synthesized a series of fatty acid-derived 4-methoxybenzylamides and evaluated their antimicrobial activities, indicating their potential in developing new antimicrobial compounds (Nengroo, Ahmad, Tantary, Ganie, & Shah, 2021).
Propiedades
IUPAC Name |
N-[(3-chloro-4-methoxyphenyl)methyl]formamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO2/c1-13-9-3-2-7(4-8(9)10)5-11-6-12/h2-4,6H,5H2,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMFMCESDIGUKET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methoxybenzyl)formamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-(3-chloro-4-methylphenyl)-2-[(6-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2591037.png)
![2-[(3-chlorophenyl)sulfinyl]-N-methyl-N-phenylacetamide](/img/structure/B2591041.png)

![4-methoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2591044.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)pyrazine-2-carboxamide](/img/structure/B2591045.png)



